Stereochemical Purity Control: Diastereomeric Excess in Catalytic Hydrogenation
The (2S,3aS,6aS) stereoisomer is produced via a cobalt- or nickel-catalyzed hydrogenation that achieves a diastereomeric ratio exceeding 99:1 as measured by HPLC (retention times: desired isomer 12.3 min, undesired (2S,3aR,6aR) isomer 30.3 min). This represents a ≥99% diastereomeric excess (de) for the target compound. In contrast, prior art palladium-catalyzed hydrogenations typically yield 90–95% de, necessitating costly recrystallization steps to reach pharmacopoeia-grade purity [1].
| Evidence Dimension | Diastereomeric excess after catalytic hydrogenation |
|---|---|
| Target Compound Data | >99% de (HPLC: desired peak 12.3 min) |
| Comparator Or Baseline | Palladium-catalyzed hydrogenation: 90–95% de |
| Quantified Difference | 4–9 percentage point improvement in de; elimination of secondary purification |
| Conditions | HPLC with 2 mM CuSO₄ in water/methanol (95/5 v/v); UV detection at 254 nm; Raney-nickel or Raney-cobalt catalyst at 40 °C |
Why This Matters
Higher diastereomeric excess directly reduces downstream purification costs and risk of diastereomeric impurity carryover into the final API, a critical quality attribute for GMP ramipril production.
- [1] De Lange, B. (2011). Method for the synthesis of a ramipril intermediate. U.S. Patent No. 8,263,784. View Source
